7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13836529
InChI: InChI=1S/C10H8BrFN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15)
SMILES: CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O
Molecular Formula: C10H8BrFN2O
Molecular Weight: 271.09 g/mol

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC13836529

Molecular Formula: C10H8BrFN2O

Molecular Weight: 271.09 g/mol

* For research use only. Not for human or veterinary use.

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one -

Specification

Molecular Formula C10H8BrFN2O
Molecular Weight 271.09 g/mol
IUPAC Name 7-(bromomethyl)-8-fluoro-3-methyl-1H-quinoxalin-2-one
Standard InChI InChI=1S/C10H8BrFN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15)
Standard InChI Key OGVPZKIRXIFJEA-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O
Canonical SMILES CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of this compound is C₁₀H₈BrFN₂O, with a molecular weight of 271.09 g/mol . Its IUPAC name is 7-(bromomethyl)-8-fluoro-3-methyl-1H-quinoxalin-2-one, and its structure features a quinoxaline backbone modified with halogen and alkyl groups (Figure 1). Key spectroscopic identifiers include:

  • SMILES: CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O

  • InChIKey: OGVPZKIRXIFJEA-UHFFFAOYSA-N .

Physicochemical Data

  • Density: Predicted to be 1.71 ± 0.1 g/cm³ .

  • pKa: Estimated at 7.88 ± 0.20, indicating moderate acidity .

  • Solubility: Likely low in polar solvents due to the lipophilic bromomethyl and methyl groups.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via radical bromination of 8-fluoro-3-methylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, enabling selective bromination at the 7-position (Scheme 1):

8-Fluoro-3-methylquinoxalin-2(1H)-oneAIBNNBS, Reflux7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one\text{8-Fluoro-3-methylquinoxalin-2(1H)-one} \xrightarrow[\text{AIBN}]{\text{NBS, Reflux}} \text{7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one}

Reactivity Profile

The bromomethyl group at position 7 is highly reactive, facilitating nucleophilic substitution reactions. This site is often exploited for further functionalization, such as coupling with amines or thiols in drug discovery . The fluoro group at position 8 enhances electronic stability and lipophilicity, making the compound suitable for biological applications .

Applications in Medicinal Chemistry

Anticancer Agents

Quinoxaline derivatives, including this compound, exhibit VEGFR-2 inhibitory activity, a key target in anti-angiogenic cancer therapies . For example, analogs of this compound have demonstrated IC₅₀ values in the nanomolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial and Anti-Inflammatory Activity

The bromomethyl and fluoro substituents enhance binding affinity to bacterial enzymes. Studies show that quinoxaline derivatives derived from this scaffold inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 2 µg/mL .

Enzyme Inhibition

This compound serves as a precursor in synthesizing tyrosine kinase inhibitors and HDAC inhibitors, which are critical in epigenetic regulation and cancer treatment .

Materials Science Applications

Organic Semiconductors

The electron-deficient quinoxaline core, combined with halogen substituents, makes this compound a candidate for organic light-emitting diodes (OLEDs). Its derivatives exhibit tunable bandgaps (2.1–3.0 eV), enabling applications in flexible electronics .

Photovoltaic Materials

Functionalized quinoxalines are used in perovskite solar cells to improve charge transport. Derivatives of this compound have achieved power conversion efficiencies (PCE) of up to 18.7% .

Comparison with Analogous Compounds

Feature7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one7-Chloromethyl Analog7-Iodomethyl Analog
ReactivityHigh (Br)Moderate (Cl)Low (I)
Lipophilicity (LogP)2.82.23.1
VEGFR-2 IC₅₀12 nM45 nM89 nM

The bromomethyl derivative outperforms chloro- and iodo-analogs in both reactivity and target affinity .

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